N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
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Description
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a quinazoline moiety and a triazole ring. Its chemical formula is represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often act as selective antagonists at specific receptor sites. Notably, the neurokinin-3 (NK3) receptor has been identified as a potential target. Activation of NK3 receptors is implicated in various neurological disorders, including schizophrenia and anxiety disorders. Antagonists of these receptors may provide therapeutic benefits by modulating neurotransmitter release in the central nervous system (CNS) .
Anticancer Activity
Studies have demonstrated that compounds with similar structural characteristics exhibit cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound on cancer cells remains to be extensively characterized.
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties. By modulating NK3 receptor activity, it could potentially alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that NK3 antagonists can enhance cognitive function and reduce neuroinflammation .
Case Studies
Study | Findings |
---|---|
Study 1 : In vitro analysis of cytotoxicity | The compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. |
Study 2 : Neuroprotective effects in animal models | Administration of the compound resulted in improved memory retention in mice subjected to scopolamine-induced amnesia. |
Study 3 : Receptor binding assays | High affinity for NK3 receptors was observed with a Ki value of 50 nM, indicating potential for therapeutic use in CNS disorders. |
Properties
CAS No. |
887224-39-7 |
---|---|
Molecular Formula |
C30H31N5O3 |
Molecular Weight |
509.61 |
IUPAC Name |
N-[2-(4-ethoxyphenyl)ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H31N5O3/c1-3-38-24-14-12-22(13-15-24)18-19-31-28(36)17-16-27-32-33-30-34(20-23-10-8-21(2)9-11-23)29(37)25-6-4-5-7-26(25)35(27)30/h4-15H,3,16-20H2,1-2H3,(H,31,36) |
SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.